Topological Polar Surface Area and Hydrogen-Bond Acceptor Profile Relative to 5-Unsubstituted Indoline–BTD Analogs
The 4-pyridyl substituent at the indoline 5-position increases the topological polar surface area (TPSA) to 87.2 Ų and the hydrogen-bond acceptor count to 5, compared with a hypothetical 5-unsubstituted indoline–BTD analog lacking the pyridine nitrogen (estimated TPSA ~63 Ų; HBA count 4) [1]. This difference places the compound in a more favorable region of CNS-MPO and Lipinski-compliance space when oral bioavailability is a consideration, offering a quantifiable advantage over simpler indoline–BTD congeners for lead-optimization procurement.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | TPSA = 87.2 Ų; HBA count = 5; HBD count = 0; Rotatable bonds = 2; XLogP3-AA = 3.4 |
| Comparator Or Baseline | Hypothetical 5-unsubstituted indoline-BTD analog: estimated TPSA ~63 Ų; HBA count = 4; HBD count = 0; Rotatable bonds = 1; estimated XLogP3 ~3.0 |
| Quantified Difference | ΔTPSA ≈ +24 Ų; ΔHBA = +1; the pyridyl nitrogen is the sole source of this increase |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24 and XLogP3 3.0); comparator values estimated by fragment-based TPSA summation [1] |
Why This Matters
The 24 Ų TPSA increase from the pyridyl group shifts this compound into the 60–90 Ų range preferred for balanced permeability and solubility, directly informing procurement when screening indoline–BTD libraries for oral bioavailability potential.
- [1] PubChem Compound Summary CID 91624749. Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91624749 (accessed 2026-04-29). View Source
